molecular formula C12H13ClO3 B8384133 2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride

2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride

Cat. No.: B8384133
M. Wt: 240.68 g/mol
InChI Key: ZLKIVAAAAZXWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carbonyl chloride typically involves the cyclization of 2-methallyloxyphenol. This process can be catalyzed by Lewis acids and conducted under autogenous pressure at elevated temperatures . Another method involves microwave heating of 2-methylallyloxphenol in the presence of organic solvents and catalysts, which offers high yield and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

7-methoxy-2,2-dimethyl-3H-1-benzofuran-4-carbonyl chloride

InChI

InChI=1S/C12H13ClO3/c1-12(2)6-8-7(11(13)14)4-5-9(15-3)10(8)16-12/h4-5H,6H2,1-3H3

InChI Key

ZLKIVAAAAZXWOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2O1)OC)C(=O)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.8 g of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carboxylic acid is heated to boiling under reflux for 1 h in a mixture of 50 ml of abs. toluene and 3 ml of thionyl chloride. The solvent is distilled off in a rotary evaporator and toluene (about 30 ml) is then added a further 2 times and the mixture is concentrated again. The residue is dried in a high vacuum and employed in Example 1 without further purification.
Name
2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carboxylic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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